2,6-Dichloro-3-nitropyridine

Catalog No.
S704459
CAS No.
16013-85-7
M.F
C5H2Cl2N2O2
M. Wt
192.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-3-nitropyridine

CAS Number

16013-85-7

Product Name

2,6-Dichloro-3-nitropyridine

IUPAC Name

2,6-dichloro-3-nitropyridine

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H

InChI Key

SHCWQWRTKPNTEM-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl

Synonyms

2,6-Dichloro-3-nitropyridine

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl

Synthesis and Crystal Structure

2,6-Dichloro-3-nitropyridine is a heterocyclic aromatic compound with the chemical formula C5H2Cl2N2O2. Its synthesis involves nitration of 2,6-dichloropyridine with a mixture of concentrated sulfuric acid and fuming nitric acid []. The crystal structure of 2,6-Dichloro-3-nitropyridine has been determined using X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit [].

Applications in Organic Synthesis

,6-Dichloro-3-nitropyridine serves as a valuable building block in organic synthesis due to the presence of reactive functional groups (chloro and nitro). Here are some examples of its applications:

  • Synthesis of Pyridyldifluoroacetates

    2,6-Dichloro-3-nitropyridine acts as a starting material for the preparation of pyridyldifluoroacetates, which are used as intermediates in the synthesis of various biologically active compounds [].

  • Macrocyclic Condensation Reactions

    This compound undergoes reactions with resorcinol derivatives to form chiral tetraoxacalix[2]arene[2]pyridines, which are macrocyclic molecules with potential applications in catalysis and material science [].

  • Preparation of Bicyclooxacalixhetarene

    2,6-Dichloro-3-nitropyridine serves as a starting reagent in the synthesis of bicyclooxacalixhetarene, a complex organic molecule with unique structural features [].

  • Origin: While the natural occurrence of 2,6-Dichloro-3-nitropyridine is not documented in scientific literature, it can be synthesized in a laboratory setting [].
  • Significance: Research interest in 2,6-Dichloro-3-nitropyridine lies in its potential as a building block for the synthesis of more complex molecules, particularly macrocyclic compounds with unique properties [].

Molecular Structure Analysis

  • Key features: The structure consists of a six-membered pyridine ring with chlorine atoms at positions 2 and 6 and a nitro group (NO2) at position 3 []. The presence of electron-withdrawing groups (chlorine and nitro) makes the pyridine ring less basic compared to unsubstituted pyridine.
  • Notable aspects: The crystallographic analysis of 2,6-Dichloro-3-nitropyridine reveals two crystallographically independent molecules in the asymmetric unit, with a planar pyridine ring and short interatomic contacts between chlorine and oxygen atoms [].

Chemical Reactions Analysis

  • Synthesis: A reported method for synthesizing 2,6-Dichloro-3-nitropyridine involves nitration of 2,6-dichloropyridine with concentrated nitric acid and sulfuric acid.

Physical And Chemical Properties Analysis

  • Melting point: Data on the melting point of 2,6-Dichloro-3-nitropyridine is not readily available in scientific literature.
  • Boiling point: Similarly, information on the boiling point is not documented.
  • Solubility: There is no data on the specific solubility of 2,6-Dichloro-3-nitropyridine in various solvents. However, due to the presence of the polar nitro group, it is expected to have some degree of solubility in polar solvents like water or dimethylformamide (DMF) [].
  • Stability: The combination of aromatic ring and electron-withdrawing substituents suggests that 2,6-Dichloro-3-nitropyridine might exhibit good thermal and chemical stability.

Currently, there is no scientific research documented on the specific mechanism of action of 2,6-Dichloro-3-nitropyridine in biological systems.

  • Safety data sheets (SDS) for 2,6-Dichloro-3-nitropyridine indicate potential health hazards. It is classified as harmful if swallowed, inhaled, or absorbed through the skin []. It can cause skin and eye irritation, allergic skin reactions, and respiratory problems [].
  • Limited data is available on specific flammability or reactivity hazards. However, due to the presence of a nitro group, it is advisable to handle the compound with caution and avoid strong oxidizing agents or high temperatures.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16013-85-7

Wikipedia

2,6-dichloro-3-nitropyridine

Dates

Modify: 2023-08-15

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